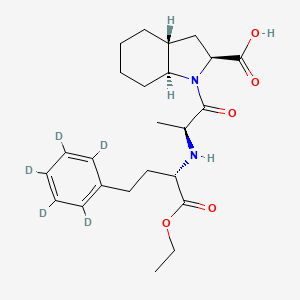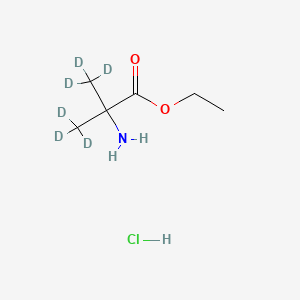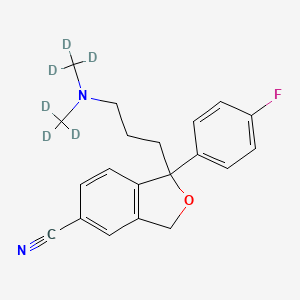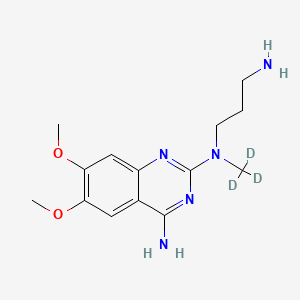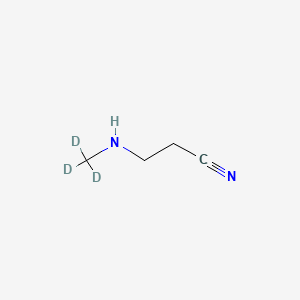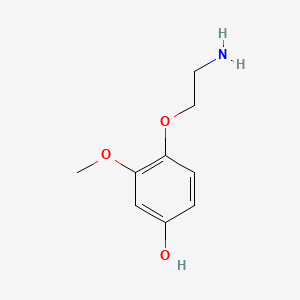
4-(2-Aminoethoxy)-3-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of two novel supramolecular architectures, Phenyl (octa-2-aminoethoxy)calix 4resorcinarene and 2-Aminoethoxyphenyl- (octa-2-aminoethoxy)calix 4resorcinarene via surface functionalization has been described . Another study reported the interaction of 2-(2-aminoethoxy)ethanol with a mixture of an aromatic aldehyde and the methyl esters of acetylpyruvic acids .Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethyl)-2-methoxyphenol is provided in the PubChem database . The molecular formula is C9H13NO2 and the molecular weight is 167.20 g/mol . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, ortho-Aminomethylphenylboronic acids are used in receptors for carbohydrates and various other compounds containing vicinal diols . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-( (2-Aminoethoxy)methyl)phenol are provided in the PubChem database . The molecular weight is 167.20 g/mol, and it has a complexity of 111 . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .科学的研究の応用
1. Thermochemical Properties and Hydrogen Bond Analysis
4-(2-Aminoethoxy)-3-methoxyphenol, as a derivative of methoxyphenol, is significant in studying the intermolecular and intramolecular hydrogen bonds in condensed matter. Varfolomeev et al. (2010) investigated the thermochemical properties of methoxyphenols, demonstrating their role in forming strong hydrogen bonds, crucial for their function as antioxidants and biologically active molecules. This research provides insights into the fundamental properties and substituent effects of methoxyphenols, contributing to our understanding of the structural and functional roles of compounds like 4-(2-Aminoethoxy)-3-methoxyphenol in various applications (Varfolomeev et al., 2010).
2. Biological Activities and Dimerization
The biological activities of o-methoxyphenols, closely related to 4-(2-Aminoethoxy)-3-methoxyphenol, have been explored by Fujisawa et al. (2005). The study focused on the radical-scavenging and biological activities of o-methoxyphenols and their dimers, highlighting their potential in designing drugs for chemoprevention and anticancer therapy. This emphasizes the significance of methoxyphenol derivatives in medicinal chemistry and their potential for therapeutic applications (Fujisawa et al., 2005).
3. Carrier Molecules for Bioactive Agents
Gwon (2000) investigated the synthesis of water-soluble poly(methoxyethoxy-aminoarlyoxy phosphazene), highlighting its application as a polymeric carrier molecule for the covalent attachment of bioactive agents. This research is pivotal for understanding the role of such compounds in drug delivery systems, potentially extending to the applications of 4-(2-Aminoethoxy)-3-methoxyphenol derivatives (Gwon, 2000).
4. Antioxidant Activity of Polymerized Compounds
Zheng et al. (2013) focused on the enzymatic polymerization of 4-methoxyphenol, a close relative of 4-(2-Aminoethoxy)-3-methoxyphenol, and evaluated its antioxidant properties. The study provides insights into the potential use of polymerized methoxyphenol derivatives as highly efficient antioxidant agents, indicating the broad applicability of such compounds in protecting against oxidative stress (Zheng et al., 2013).
作用機序
Target of Action
Compounds with similar structures, such as pypds (4-(2-aminoethoxy)-n2,n6-bis(4-(2-(pyrrolidin-1-yl) ethoxy) quinolin-2-yl) pyridine-2,6-dicarboxamide), have been found to bind to g-quadruplexes (g4s) . G4s are atypical nucleic acid structures involved in basic human biological processes and are regulated by small molecules .
Mode of Action
Similar compounds like pypds have shown specificity for covalent binding to g4 domains . This interaction with G4s can regulate their functions and directly damage G4 structures .
Biochemical Pathways
The interaction with g4s suggests that it could influence dna replication, transcription, and genome maintenance . The compound might also activate multiple antitumor signaling pathways .
Pharmacokinetics
Safety data sheets for similar compounds suggest that they should be handled with care due to potential hazards .
Result of Action
Similar compounds have shown to trigger a strong immune response and lead to potent antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Aminoethoxy)-3-methoxyphenol. The compound should be used only outdoors or in a well-ventilated area .
Safety and Hazards
The safety data sheet for 2-(2-Aminoethoxy)ethanol indicates that it is an organic compound with both amine and alcohol substituents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
将来の方向性
The future directions of similar compounds have been discussed. For instance, new agents targeting novel mechanisms are being developed . These include istaroxime, cardiac myosin activators, gene therapy approaches to increase myocardial SERCA2a, nitroxyl donors, the ryanodine receptor stabilizers, and metabolic energy modulation .
特性
IUPAC Name |
4-(2-aminoethoxy)-3-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDKSXPRPBBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652432 |
Source


|
| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-80-5 |
Source


|
| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

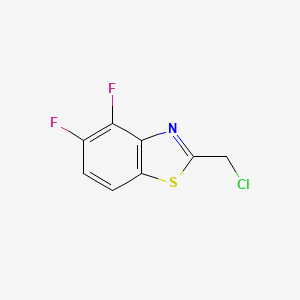

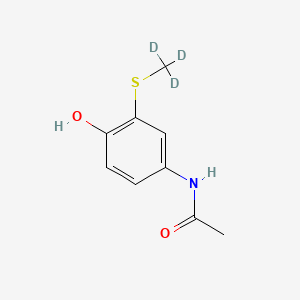
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)


![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)
